3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate
Description
The exact mass of the compound 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10O2/c29-18(30-7-1-2-13-8-19-17-20-11-22-27(17)9-13)23-14-5-6-26(10-14)16-4-3-15-24-21-12-28(15)25-16/h3-4,8-9,11-12,14H,1-2,5-7,10H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELAQWVXWHNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCCCC2=CN3C(=NC=N3)N=C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings in the literature.
Chemical Structure and Properties
The compound can be classified under triazole derivatives, which are known for their diverse biological activities. Its structure includes multiple triazole rings and a carbamate functional group that may contribute to its pharmacological properties.
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Below are some key findings related to the biological activity of the compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate . For instance:
- IC50 Values : A related compound demonstrated significant anticancer activity against various cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values ranging from 0.15 μM to 2.85 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
This suggests that compounds with similar structural motifs could also exhibit potent anticancer properties.
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or receptors involved in cancer progression:
- c-Met Kinase Inhibition : Compounds featuring triazole moieties have been shown to inhibit c-Met kinase at nanomolar levels . The inhibition of this pathway is crucial as c-Met is often overexpressed in various tumors.
Other Biological Activities
In addition to anticancer effects, triazole derivatives have been studied for other biological activities:
- Antimicrobial Properties : Triazoles are known for their antifungal properties and have been evaluated against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several research studies have focused on the synthesis and evaluation of triazole-containing compounds:
- Study on USP28 Inhibitors : Research on related triazolo-pyrimidine derivatives revealed their efficacy as inhibitors of USP28, an enzyme involved in cancer cell proliferation . These findings underscore the potential for developing new therapeutic agents targeting similar pathways.
- Synthesis and Evaluation : A focused library of new triazolo derivatives was synthesized and evaluated for their biological activity against various targets including kinases and enzymes involved in cancer progression .
Scientific Research Applications
Key Structural Components
| Component | Description |
|---|---|
| Triazolo | A five-membered ring containing three nitrogen atoms contributing to biological activity. |
| Pyrimidine | A six-membered ring that enhances the compound's stability and reactivity. |
| Carbamate | A functional group that may influence solubility and bioavailability. |
General Synthesis Steps
- Formation of Triazole Derivatives : Reacting appropriate hydrazines with carbonyl compounds.
- Coupling Reactions : Utilizing coupling agents to link triazole derivatives with pyrimidine moieties.
- Carbamate Formation : Treating the resulting intermediate with isocyanates or carbamates to form the final product.
Research has indicated that compounds containing triazole and pyrimidine structures exhibit a range of biological activities including:
Antimicrobial Properties
Studies have shown that similar compounds possess significant antifungal and antibacterial properties. For instance, derivatives of triazoles have been explored for their efficacy against Candida species and other pathogens . The incorporation of these moieties in the discussed compound suggests potential antimicrobial applications.
Anticancer Activity
Certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . The complex structure of this compound may enhance its interaction with biological targets.
Antimalarial Potential
Recent studies have highlighted the antimalarial properties of related triazolo compounds. The ability to inhibit Plasmodium falciparum growth indicates a promising avenue for developing new antimalarial agents .
Case Study 1: Antifungal Activity Assessment
A series of experiments evaluated the antifungal activity of a closely related compound featuring a triazole-pyrimidine framework against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antifungals, suggesting enhanced potency due to structural modifications.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines treated with derivatives of this compound revealed IC50 values indicating substantial cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Q & A
Q. What established synthetic routes are available for this compound, and how are intermediates characterized?
The synthesis involves multi-step heterocyclic coupling. A representative method includes:
- Condensation of aminotriazole derivatives with activated carbonyl intermediates (e.g., ethyl 3-oxohexanoate) in polar aprotic solvents like dimethylformamide (DMF) under reflux .
- Post-reaction purification via methanol recrystallization and air-drying to isolate intermediates (e.g., triazolopyrimidine precursors).
- Key intermediates are characterized using H/C NMR, IR spectroscopy, and mass spectrometry (MS). For example, IR peaks for C=N (1600–1650 cm) and H NMR shifts for pyrrolidine protons (δ 3.75–4.39 ppm) confirm structural motifs .
Q. Which spectroscopic techniques are critical for structural validation?
A combination of:
- NMR : Assign aromatic protons (δ 7.3–8.9 ppm) and heterocyclic backbone signals (e.g., triazole N-CH at δ 4.2–4.4 ppm) .
- MS : Molecular ion peaks (e.g., m/z 533 [M+H]) and fragmentation patterns verify molecular weight .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Q. What common impurities arise during synthesis, and how are they mitigated?
- By-products : Unreacted starting materials (e.g., triazole derivatives) or cross-coupled isomers.
- Mitigation : Gradient chromatography (silica gel) or recrystallization in ethanol/water mixtures. Evidence shows cooling reaction mixtures overnight reduces impurity formation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : DMF enhances reactivity but may require substitution with acetonitrile under reflux to avoid side reactions (e.g., hydrolysis) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in triazolo-pyridazine formation .
- Temperature control : Maintaining 60–80°C during condensation prevents decomposition .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Cross-validation : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to distinguish overlapping signals .
- Replication : Repeat reactions under inert atmospheres (N) to rule out oxidation artifacts .
- Activity assays : Compare IC values across multiple cell lines to confirm structure-activity trends .
Q. How are structure-activity relationships (SAR) investigated for this compound?
- Substituent variation : Modify alkyl/aryl groups on the pyrrolidine or triazole moieties. For example, cyclohexyl substituents enhance cannabinoid receptor (CB2) binding affinity (Ki = 12 nM) .
- Functional assays : Test derivatives in enzyme inhibition (e.g., tyrosine kinase) or antifungal models .
Q. What computational methods predict bioactivity and binding modes?
- Molecular docking : Tools like Discovery Studio simulate interactions with targets (e.g., fungal CYP51). Docking scores correlate with experimental IC values (R > 0.85) .
- QSAR modeling : Use descriptors (logP, polar surface area) to optimize pharmacokinetic properties .
Q. How is experimental design tailored for reproducibility in heterocyclic synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
